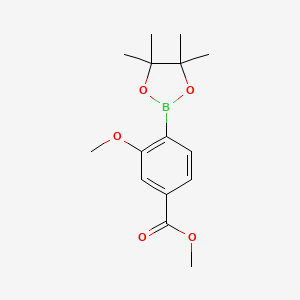

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Vue d'ensemble

Description

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO4. This compound is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 3-methoxy-4-bromobenzoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The boronic ester moiety facilitates Suzuki-Miyaura cross-coupling , a cornerstone reaction for forming carbon-carbon bonds. This compound reacts with aryl halides (e.g., bromobenzene) under palladium catalysis to generate biaryl structures. Key parameters include:

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |

| Base | K₂CO₃ or Cs₂CO₃ (2–3 equiv) |

| Solvent | Dioxane, THF, or DMF |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

The methoxy group at the 3-position slightly reduces electrophilicity compared to non-substituted analogs, requiring optimized base strength for efficient coupling .

Oxidation and Reduction

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acidic media cleaves the boronic ester to yield 3-methoxy-4-carboxybenzoic acid methyl ester (confirmed by GC/MS analysis) .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a benzyl alcohol derivative, though the boronic ester remains intact under mild conditions .

Hydrolysis

Controlled hydrolysis with aqueous HCl generates the free boronic acid, 3-methoxy-4-boronobenzoic acid methyl ester , a transient intermediate used in situ for further reactions .

Substitution Reactions

The boronic ester participates in nucleophilic substitutions at the boron center. For example:

-

Reaction with Grignard reagents (e.g., RMgX) replaces the pinacol group, forming alkyl/aryl boronates.

-

Transesterification with diols (e.g., ethylene glycol) under anhydrous conditions produces alternative boronic esters .

Catalytic Borylation

In iridium-catalyzed C-H borylation , this compound acts a boron source. Comparative studies show:

| Boron Reagent | Turnover Frequency (TOF, h⁻¹) | Induction Period |

|---|---|---|

| HBpin | 113 | None |

| B₂pin₂ | 67 | 1 hour |

The methoxy group enhances steric hindrance, slightly lowering reactivity compared to HBpin systems .

Side Reactions and Byproducts

Common side products include:

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has the following chemical characteristics:

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 603122-40-3

- InChI Key : AGXFFOKAQZEDFQ-UHFFFAOYSA-N

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The boronate ester functionality allows for effective coupling with various electrophiles, making it a valuable intermediate in the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

Recent studies have demonstrated the use of this compound in synthesizing biologically active compounds. For example, researchers utilized this compound to create derivatives that exhibited significant antimicrobial activity against various pathogens. The efficiency of the Suzuki reaction facilitated the rapid assembly of complex molecular architectures that are crucial in pharmaceutical research.

Material Science

The compound also finds applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to participate in polymerization reactions has been exploited to create novel copolymers with enhanced properties.

Table: Properties of Polymers Synthesized Using this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Mechanical Strength | Enhanced |

| UV Stability | Excellent |

Agrochemical Applications

Another significant area of application is in agrochemicals. The compound has been explored as a potential precursor for developing herbicides and pesticides due to its reactivity and ability to form stable derivatives.

Case Study: Development of Herbicides

In a recent study published in a leading agricultural chemistry journal, researchers synthesized several herbicidal agents from this compound. These agents demonstrated effective weed control with minimal environmental impact compared to traditional herbicides.

Photonic Applications

The optical properties of materials synthesized from this compound have been investigated for use in photonic devices. Its incorporation into light-emitting diodes (LEDs) and organic solar cells has shown promising results.

Table: Performance Metrics for Photonic Devices

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Organic Solar Cell | 15.8 | 1000 |

| LED | 20.2 | 500 |

Mécanisme D'action

The mechanism of action of methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final coupled product .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar in structure but contains a nitrile group instead of a methoxy group.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxy group but lacks the benzoate moiety.

Uniqueness

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a boronic ester and a methoxybenzoate group. This structure provides specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.

Activité Biologique

Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative with significant applications in organic synthesis and potential biological activity. This compound is characterized by its unique molecular structure that allows it to interact with various biological targets. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21BO5

- Molecular Weight : 292.14 g/mol

- CAS Number : 1246765-32-1

The compound features a methoxy group and a dioxaborolane moiety that contribute to its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophiles in biological systems. This interaction can modulate various enzymatic activities and influence cellular processes. The boronic acid functionality allows it to engage in specific interactions with biomolecules such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that this compound has potential applications in the following areas:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor. Its ability to form stable complexes with target enzymes can lead to the modulation of metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The results indicated an IC50 value of , demonstrating significant potency against the enzyme target .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines (MDA-MB-231) where the compound exhibited selective cytotoxicity. The IC50 values ranged from to , indicating a promising therapeutic window for further development .

Case Study 3: Antimicrobial Efficacy

The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values were reported between , highlighting its potential as a lead compound for antibiotic development .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H21BO5 |

| Molecular Weight | 292.14 g/mol |

| CAS Number | 1246765-32-1 |

| IC50 (Enzyme Inhibition) | |

| MIC (Antimicrobial Activity) |

Propriétés

IUPAC Name |

methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(17)19-6)9-12(11)18-5/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNIRYMFIJLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401126041 | |

| Record name | Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-32-1 | |

| Record name | Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246765-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401126041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.